1-Nonen-3-ol

Description

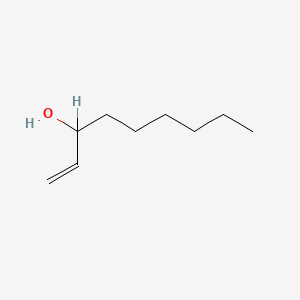

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

non-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUPJMHAPOQKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865023 | |

| Record name | 1-Nonen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

195.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Nonen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21964-44-3 | |

| Record name | 1-Nonen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21964-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonen-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonen-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GKA6U7Q9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Nonen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nonen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonen-3-ol, an unsaturated aliphatic alcohol, is a compound of interest in various scientific and industrial fields.[1] Systematically named non-1-en-3-ol, it is recognized for its characteristic floral and fruity odor, which has led to its application in the flavor and fragrance industries.[2] Beyond its sensory properties, this compound serves as a valuable reference compound in analytical chemistry and is a subject of investigation for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental methodologies, and a summary of its known applications and reactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | non-1-en-3-ol | [2] |

| Synonyms | Hexylvinylcarbinol, 1-Vinylheptanol, 3-Hydroxy-1-nonene | [1] |

| CAS Number | 21964-44-3 | [2] |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| InChI | InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3 | [2] |

| InChI Key | DWUPJMHAPOQKGJ-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCCC(C=C)O | [2] |

| LogP (o/w) | 3.029 (estimated) | [3] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| pKa | 14.63 ± 0.20 (Predicted) | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Appearance | Clear, colorless liquid | [3] | |

| Boiling Point | 192-195 °C | @ 760.00 mm Hg | [1][2][4] |

| Melting Point | -7 °C (estimated) | [4][5] | |

| Density | 0.83 - 0.84 g/mL | @ 25 °C | [2] |

| Refractive Index | 1.438 - 1.444 | @ 20 °C | [2][3] |

| Flash Point | 83.33 - 84 °C | TCC | [3][4] |

| Vapor Pressure | 0.124 mmHg | @ 25 °C | [3][4] |

| Water Solubility | 613.1 mg/L | [3] | |

| Solubility | Soluble in alcohol | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[2] In this case, hexylmagnesium bromide reacts with acrolein.

Detailed Protocol:

-

Preparation of Grignard Reagent : In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of hexyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.

-

Grignard Reaction : The Grignard reagent is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

Work-up and Purification : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Gas Chromatography (GC) Analysis

Gas chromatography is a standard method for assessing the purity of this compound and for its quantification in various matrices.

Typical GC Parameters:

-

Instrument : Gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate.

-

Injection : Splitless injection of 1 µL of the sample.

-

Temperature Program : An initial oven temperature of 80 °C, ramped to a final temperature of 240 °C.

-

Detector : FID temperature of 250 °C; MS operated in scan mode.

Chemical Reactivity and Pathways

This compound undergoes reactions typical of unsaturated alcohols.

-

Hydrogenation : The double bond in this compound can be hydrogenated to yield the saturated alcohol, 1-nonanol, typically using a metal catalyst under pressure.[2]

-

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which are often used in fragrances.[2]

-

Reaction with Ozone : this compound reacts with ozone, leading to the formation of secondary organic aerosols, a reaction of interest in atmospheric chemistry.[2]

Biological Activity and Applications in Drug Development

While primarily used in the flavor and fragrance industry, this compound has shown some potential in other areas. Research has indicated that it possesses antimicrobial properties, suggesting potential applications in formulations designed to inhibit microbial growth.[1]

Preliminary investigations have also explored the use of this compound in drug delivery systems; however, this research is in its early stages, and it is not currently approved for any therapeutic use.[1] Its presence in some plant essential oils also makes it a subject of study in natural product chemistry, which could lead to the discovery of new therapeutic agents.[1]

Conclusion

This compound is a versatile C9 unsaturated alcohol with well-characterized chemical and physical properties. Its synthesis and analysis are achievable through standard organic chemistry techniques. While its primary applications are in the flavor and fragrance sector, its antimicrobial properties and presence in natural products suggest that further research into its biological activities could unveil new opportunities, potentially in the realm of drug development. This guide serves as a foundational resource for professionals seeking to understand and utilize this compound in their research endeavors.

References

- 1. Buy this compound | 21964-44-3 [smolecule.com]

- 2. This compound | C9H18O | CID 89560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Nonen-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of 1-nonen-3-ol. The information is intended to support research and development activities where this chiral allylic alcohol is of interest.

Molecular Structure

This compound is an unsaturated aliphatic alcohol with the chemical formula C₉H₁₈O.[1][2] Its structure consists of a nine-carbon chain with a terminal double bond between carbons 1 and 2, and a hydroxyl group located at carbon 3.[1] The systematic IUPAC name for this compound is non-1-en-3-ol.[2]

Key Structural Features:

-

Unsaturation: The presence of a C=C double bond makes it an allylic alcohol.

-

Hydroxyl Group: The secondary alcohol functionality is a key site for chemical reactions and contributes to the molecule's polarity and hydrogen bonding capabilities.

-

Chirality: The carbon atom at position 3, which is bonded to the hydroxyl group, is a stereocenter.

Stereochemistry

The presence of a single chiral center at the C-3 position means that this compound can exist as a pair of enantiomers: (R)-1-nonen-3-ol and (S)-1-nonen-3-ol.[1] These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and sensory properties.

The spatial arrangement of the substituents around the chiral center determines the absolute configuration, designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 1-Nonen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonen-3-ol is an unsaturated fatty alcohol that contributes to the characteristic aroma of various plants and fungi. As a volatile organic compound (VOC), it plays a role in plant-insect interactions and possesses potential for various applications, including in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development. While information specific to this compound is limited in scientific literature, this guide also draws parallels with the more extensively studied analogous compound, 1-octen-3-ol, to provide a broader context.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of plant and fungal species. The concentration of this compound can vary significantly based on the species, developmental stage, and environmental conditions.

In Plants

This compound is a known component of the volatile profile of several plant species, including soybeans (Glycine max) and oregano (Origanum vulgare). In soybeans, it is one of many lipid-derived volatile compounds that contribute to the seed's aroma profile. The presence of C6 and C9 aldehydes and alcohols, including this compound, is attributed to the lipoxygenase pathway.

In Fungi

While the closely related C8 compound, 1-octen-3-ol, is famously known as "mushroom alcohol," the presence of C9 alcohols like this compound has also been reported in some fungal species. These compounds are products of the enzymatic breakdown of fatty acids.

The following table summarizes the known natural sources of this compound. Due to limited quantitative data specifically for this compound, this table primarily indicates its presence.

| Kingdom | Species | Common Name | Part of Organism | Reference |

| Plantae | Glycine max | Soybean | Seeds | [1][2] |

| Plantae | Origanum vulgare | Oregano | Essential Oil | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in plants and fungi is primarily understood to occur via the lipoxygenase (LOX) pathway. This pathway involves the enzymatic degradation of polyunsaturated fatty acids, such as linoleic acid and linolenic acid.

The process begins with the release of these fatty acids from cell membranes by lipases. Subsequently, a lipoxygenase enzyme catalyzes the addition of molecular oxygen to the fatty acid, forming a hydroperoxide. Specifically for the formation of C9 compounds, a 9-lipoxygenase (9-LOX) acts on the fatty acid to produce a 9-hydroperoxide. This intermediate is then cleaved by a hydroperoxide lyase (HPL) to yield a C9 aldehyde, such as (E)-2-nonenal or (Z)-3-nonenal, and a C9 oxo-acid. Finally, the C9 aldehyde is reduced by an alcohol dehydrogenase (ADH) to form this compound.

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound via the lipoxygenase pathway.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from natural sources typically involves extraction and concentration followed by chromatographic separation and mass spectrometric detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method.

Representative Protocol: HS-SPME-GC-MS Analysis of this compound in Soybean Seeds

This protocol is a representative method synthesized from general procedures for volatile analysis in soybeans.

1. Sample Preparation:

-

Grind soybean seeds into a fine powder.

-

Accurately weigh a specific amount of the powdered sample (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile and semi-volatile compounds.

-

Incubation: Place the sealed vial in a heating block or the autosampler's incubator. Incubate at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 20-30 minutes) to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot injection port of the GC (e.g., at 250 °C) for a specific time (e.g., 2-5 minutes) to desorb the analytes onto the GC column.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A typical program might be: start at 40 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of the standard.

-

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring C9 alcohol found in various plant and fungal species, contributing to their aromatic profiles. Its biosynthesis is linked to the well-established lipoxygenase pathway. While specific quantitative data and detailed analytical protocols for this compound are not as abundant as for its C8 analog, 1-octen-3-ol, established methods for volatile compound analysis, such as HS-SPME-GC-MS, are readily applicable for its identification and quantification. Further research is warranted to fully elucidate the distribution, concentration, and biological roles of this compound in different natural sources, which may open up new avenues for its application in various industries.

References

An In-Depth Technical Guide to the Synthesis of 1-Nonen-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-nonen-3-ol, a valuable chiral building block and fragrance component. The information presented is intended for a technical audience and includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application and further research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1] |

| Molar Mass | 142.24 g/mol | [1] |

| Boiling Point | 192-195 °C at 760 mmHg | [1][2][3][4] |

| Density | 0.83 - 0.845 g/mL at 25 °C | [2][3][5] |

| Refractive Index | 1.438 - 1.444 at 20 °C | [2][3][5] |

| Flash Point | 83.33 - 84 °C | [3][5] |

Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical and biocatalytic routes. This guide will focus on three primary methods:

-

Grignard Reaction: A classic and versatile method for carbon-carbon bond formation.

-

Reduction of 1-Nonen-3-one: A common pathway involving the selective reduction of an α,β-unsaturated ketone.

-

Asymmetric Synthesis: Approaches to produce enantiomerically enriched or pure this compound.

-

Biocatalytic Synthesis: The use of enzymes or whole-cell systems for a green and selective synthesis.

Grignard Reaction

The Grignard reaction is a widely used method for the synthesis of this compound. This pathway involves the nucleophilic addition of a hexylmagnesium halide (Grignard reagent) to acrolein. The reaction proceeds via a 1,2-addition mechanism to the carbonyl group of the α,β-unsaturated aldehyde.

Reaction Scheme

Experimental Protocol

Materials:

-

1-Bromohexane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acrolein (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Hexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Acrolein: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for an additional hour. Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data

| Parameter | Value |

| Typical Yield | 65-85% |

| Reaction Temperature | 0-10 °C (addition), then room temperature |

| Reaction Time | 2-4 hours |

| Solvent | Anhydrous diethyl ether or THF |

Reduction of 1-Nonen-3-one

This compound can be synthesized by the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, 1-nonen-3-one. The Luche reduction is a particularly effective method for this transformation, employing sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[6][7][8][9] This method favors the formation of the allylic alcohol over the saturated ketone.[6][7][8][9]

Reaction Scheme

Experimental Protocol

Materials:

-

1-Nonen-3-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-nonen-3-one and cerium(III) chloride heptahydrate in methanol at room temperature.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride in small portions over a period of 15-30 minutes, maintaining the temperature below 5 °C. The reaction is typically complete within a short time after the addition of the reducing agent.[8]

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | >90% | [10] |

| Reaction Temperature | 0 °C | |

| Reaction Time | 5-30 minutes | [8] |

| Selectivity (1,2- vs. 1,4-reduction) | High (predominantly 1,2-addition) | [6][7][8][9] |

Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in the flavor and fragrance industry. Two primary strategies for the asymmetric synthesis of chiral alcohols like this compound are the asymmetric reduction of the corresponding ketone and the asymmetric addition of a nucleophile to an aldehyde.

Asymmetric Reduction of 1-Nonen-3-one (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[11][12][13][14] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex. The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines the stereochemistry of the resulting alcohol.

Experimental Protocol

Materials:

-

1-Nonen-3-one

-

(R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the CBS catalyst in anhydrous THF. Cool the solution to the desired temperature (typically between -78 °C and room temperature).

-

Reduction: Slowly add the borane-dimethyl sulfide complex to the catalyst solution. Then, add a solution of 1-nonen-3-one in anhydrous THF dropwise over an extended period.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis. The product is purified by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 80-95% | [11] |

| Enantiomeric Excess (ee) | >90% | [12] |

| Reaction Temperature | -78 °C to room temperature | [11] |

| Catalyst Loading | 5-10 mol% |

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of this compound. These methods can involve either the use of isolated enzymes (e.g., lipases for kinetic resolution) or whole-cell systems (e.g., yeast for asymmetric reduction).

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. For this compound, this typically involves the enantioselective acylation of the racemic alcohol, allowing for the separation of the unreacted alcohol (one enantiomer) and the newly formed ester (the other enantiomer).

Experimental Protocol

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., hexane, toluene)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of racemic this compound in an organic solvent, add the immobilized lipase and the acyl donor.

-

Resolution: Stir the mixture at a controlled temperature (typically 30-50 °C). Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

-

Separation: Filter off the immobilized lipase for reuse. The remaining alcohol and the formed ester can be separated by column chromatography on silica gel. The ester can then be hydrolyzed back to the alcohol if the other enantiomer is desired.

Quantitative Data

| Parameter | Value |

| Typical Conversion | ~50% |

| Enantiomeric Excess (ee) | >95% for both alcohol and ester |

| Reaction Temperature | 30-50 °C |

| Enzyme | e.g., Candida antarctica lipase B |

Yeast-Mediated Asymmetric Reduction

Whole cells of certain yeast strains, such as Saccharomyces cerevisiae (baker's yeast), contain ketoreductases that can asymmetrically reduce the carbonyl group of 1-nonen-3-one to produce enantiomerically enriched this compound.[15][16][17]

Experimental Protocol

Materials:

-

1-Nonen-3-one

-

Baker's yeast (Saccharomyces cerevisiae)

-

Glucose (or another carbohydrate source)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Yeast Culture: Suspend baker's yeast in a buffered aqueous solution containing glucose. Incubate the mixture at a suitable temperature (e.g., 30 °C) with gentle shaking to activate the yeast.

-

Bioreduction: Add 1-nonen-3-one to the yeast culture. The substrate can be added neat or as a solution in a water-miscible solvent like ethanol to improve dispersion. Continue the incubation with shaking.

-

Work-up: After a set period (typically 24-72 hours), extract the reaction mixture with ethyl acetate.

-

Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The enantiomeric excess of the produced this compound is determined by chiral GC or HPLC. The product can be purified by column chromatography.

Quantitative Data

| Parameter | Value |

| Typical Yield | Moderate to high |

| Enantiomeric Excess (ee) | Can be high, depending on the yeast strain and conditions |

| Reaction Temperature | 25-37 °C |

| Reaction Time | 24-72 hours |

Spectroscopic Characterization of this compound

The following table summarizes the characteristic spectroscopic data for this compound.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ (ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.2-5.0 (m, 2H, -CH=CH ₂), ~4.0 (m, 1H, -CH (OH)-), ~3.4 (br s, 1H, -OH), ~1.6-1.2 (m, 10H, alkyl chain), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~141 (-C H=CH₂), ~114 (-CH=C H₂), ~73 (-C H(OH)-), ~37, 32, 29, 25, 23 (alkyl chain), ~14 (-C H₃) |

| IR (cm⁻¹) | ~3350 (br, O-H stretch), ~3080 (C-H stretch, vinyl), ~2930, 2860 (C-H stretch, alkyl), ~1640 (C=C stretch), ~990, 915 (C-H bend, vinyl) |

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers are encouraged to consult the cited literature for more specific details and variations on these procedures. The choice of a particular synthetic pathway will depend on factors such as the desired stereochemistry, scale of the reaction, and available resources.

References

- 1. This compound | C9H18O | CID 89560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 21964-44-3 [amp.chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. This compound, 21964-44-3 [thegoodscentscompany.com]

- 6. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Luche reduction - Wikipedia [en.wikipedia.org]

- 8. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Biocatalysis with Unconventional Yeasts [mdpi.com]

- 16. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Olfactory Properties and Odor Profile of 1-Nonen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonen-3-ol is a C9 unsaturated aliphatic alcohol that is a significant contributor to the aroma of a wide variety of natural products and is also utilized as a flavor and fragrance ingredient.[1][2][3] Its characteristic odor profile, often described as green, earthy, and mushroom-like, has made it a subject of interest in sensory science and flavor chemistry. This technical guide provides a comprehensive overview of the olfactory properties of this compound, including its detailed odor profile, the distinct characteristics of its enantiomers, and relevant experimental protocols for its analysis.

Olfactory Profile and Properties

The odor of this compound is complex and multifaceted, with its primary descriptors being green, earthy, mushroom, and oily.[2][4] Depending on its concentration and the medium in which it is perceived, it can also exhibit fruity, cheesy, and metallic undertones. The presence of a double bond and a hydroxyl group in its structure contributes to its unique sensory characteristics.

Enantiomeric Differentiation

This compound possesses a chiral center at the C-3 position, leading to the existence of two enantiomers: (R)-1-nonen-3-ol and (S)-1-nonen-3-ol. These stereoisomers exhibit distinct olfactory properties. While specific sensory data for the enantiomers of this compound are not extensively documented in publicly available literature, inferences can be drawn from the closely related compound, 1-octen-3-ol. For 1-octen-3-ol, the (R)-(-) enantiomer is described as having a fruity, genuine mushroom-like scent, while the (S)-(+) enantiomer is characterized by moldy, grassy, and artificial notes. A similar differentiation in odor profile is anticipated for the enantiomers of this compound.

Quantitative Olfactory Data

Precise odor threshold values are critical for understanding the potency and impact of an aroma compound. However, specific, publicly available quantitative odor threshold data for this compound in different media such as air and water remain limited. The "Threshold of Concern" for this compound has been established at 540 (μ g/person/day ), though this value relates to safety assessment rather than sensory detection.

Table 1: Summary of Olfactory Properties of this compound

| Property | Description |

| General Odor Profile | Green, Earthy, Mushroom, Oily, Fruity, Cheesy, Metallic |

| (R)-1-Nonen-3-ol (inferred) | Likely possesses a more pleasant, mushroom, and fruity aroma. |

| (S)-1-Nonen-3-ol (inferred) | Likely exhibits less desirable moldy and grassy notes. |

| Odor Threshold | Specific quantitative data is not readily available in the public domain. |

Experimental Protocols

The evaluation of the olfactory properties of this compound relies on established sensory and instrumental techniques. The following sections detail the typical methodologies employed.

Sensory Panel Evaluation

Sensory analysis by a trained panel is the gold standard for characterizing the odor profile of a compound.

Objective: To qualitatively and quantitatively describe the olfactory characteristics of this compound.

Panelist Selection and Training:

-

Screening: Panelists are initially screened for their ability to detect and describe basic odors and for any specific anosmias.

-

Training: Selected panelists undergo intensive training to recognize and scale the intensity of various odor attributes relevant to this compound (e.g., green, earthy, mushroom, fruity). Reference standards for each descriptor are used to calibrate the panel.

Sample Preparation and Presentation:

-

Dilution: this compound is diluted in an appropriate solvent (e.g., propylene glycol, ethanol, or deodorized water) to various concentrations.

-

Presentation: Samples are presented to panelists in a controlled environment, typically in coded, opaque glass containers to prevent visual bias. A reference sample (solvent only) is included.

Evaluation Procedure:

-

Methodology: A common method is Descriptive Analysis, where panelists rate the intensity of each identified odor attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify the odor-active compounds in a sample and characterize their individual aromas.

Instrumentation:

-

A gas chromatograph equipped with a sniffing port that allows a portion of the column effluent to be directed to a trained sensory analyst.

-

The remaining effluent is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification.

Experimental Parameters (Typical):

-

Column: A capillary column with a polar or non-polar stationary phase is selected based on the volatility and polarity of the analytes. For alcohols, a column like a DB-WAX or DB-5 is often used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A programmed temperature ramp is employed to ensure the separation of compounds with different boiling points. A typical program might start at 40°C and increase to 250°C.

-

Sniffing Port: The transfer line to the sniffing port is heated to prevent condensation of the analytes. Humidified air is often mixed with the effluent to prevent nasal dehydration of the analyst.

Data Collection:

-

The analyst records the time at which an odor is detected, its quality (using a predefined lexicon of descriptors), and its intensity.

-

This sensory data is then correlated with the instrumental data from the FID or MS to identify the specific compound responsible for each odor.

Signaling Pathways

The perception of this compound, like other odorants, is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

While the specific ORs that respond to this compound have not been definitively identified in publicly available research, the general olfactory signaling cascade is well-established. The binding of an odorant to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf). This initiates a second messenger cascade, typically involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific odor.

The process of identifying the specific receptors for a given odorant is known as "deorphanization." This is a complex area of ongoing research, and various experimental and computational approaches are being employed to match the vast number of orphan ORs with their corresponding ligands.

Visualizations

Experimental Workflow for Sensory Panel Evaluation

Caption: Workflow for sensory panel evaluation of this compound.

Gas Chromatography-Olfactometry (GC-O) Experimental Setup

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

General Olfactory Signaling Pathway

Caption: Simplified overview of the olfactory signal transduction cascade.

Conclusion

This compound is a volatile compound with a complex and distinct odor profile that is of significant interest to the flavor, fragrance, and food science industries. Its green, earthy, and mushroom-like characteristics, along with the nuanced differences between its enantiomers, highlight the intricate relationship between chemical structure and sensory perception. While qualitative descriptions of its aroma are well-established, a clear need exists for more comprehensive quantitative data, particularly regarding odor thresholds. The application of standardized sensory panel evaluations and advanced instrumental techniques like GC-O are crucial for a deeper understanding of its olfactory properties. Future research focused on the deorphanization of olfactory receptors for this compound will further elucidate the molecular mechanisms underlying its perception.

References

Characterization of 1-Nonen-3-ol (CAS Number: 21964-44-3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Nonen-3-ol (CAS: 21964-44-3), an unsaturated fatty alcohol. The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide details its physicochemical properties, spectroscopic signature, a common synthetic route, and essential safety information.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a foundational dataset for its handling and application.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [3][4] |

| Boiling Point | 192-195 °C | [1][4] |

| Flash Point | 78-84 °C | [1][3] |

| Density | 0.835-0.845 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.438-1.444 at 20 °C | [1][5] |

| LogP (Octanol/Water Partition Coefficient) | ~3.1 | [3][4] |

| Appearance | Clear, colorless liquid | [1][6] |

| Odor | Earthy, mushroom, green | [7] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data and provide generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical shifts.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~5.8 (1H, ddd) | -CH=CH₂ |

| ~5.2 (1H, d) | -CH=CH ₂(cis) |

| ~5.0 (1H, d) | -CH=CH ₂(trans) |

| ~4.1 (1H, q) | -CH(OH)- |

| ~1.5 (1H, br s) | -OH |

| ~1.2-1.4 (8H, m) | -(CH₂)₄- |

| ~0.9 (3H, t) | -CH₃ |

Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

A general protocol for acquiring high-quality NMR spectra of unsaturated alcohols like this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3350 | O-H stretch (alcohol) | Broad, Strong |

| ~3080 | =C-H stretch (alkene) | Medium |

| ~2925, ~2855 | C-H stretch (alkane) | Strong |

| ~1645 | C=C stretch (alkene) | Medium |

| ~1050 | C-O stretch (alcohol) | Strong |

| ~990, ~915 | =C-H bend (alkene) | Strong |

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.

-

Instrument Setup:

-

Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 124 | [M - H₂O]⁺ |

| 99 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 85 | [M - C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of the peak and compare the fragmentation pattern with a reference library (e.g., NIST).

-

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between hexylmagnesium bromide and acrolein.

Reaction Scheme:

References

- 1. azom.com [azom.com]

- 2. CN109187831B - Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS - Google Patents [patents.google.com]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. This compound, 21964-44-3 [thegoodscentscompany.com]

- 6. jasco-global.com [jasco-global.com]

- 7. Grignard Reaction [organic-chemistry.org]

The Biological Activity of 1-Nonen-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonen-3-ol, a volatile organic compound with a characteristic mushroom-like odor, is a naturally occurring alcohol found in various plants and fungi. While its application in the flavor and fragrance industry is well-established, its biological activities are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its potential antimicrobial, insecticidal, and sensory activities. Due to the limited availability of quantitative data for this compound, this guide also draws upon data from the structurally similar and more extensively studied compound, 1-octen-3-ol, to infer potential biological activities and guide future research. This document is intended to serve as a resource for researchers and professionals in drug development and related fields, summarizing available data, presenting detailed experimental protocols, and visualizing putative mechanisms of action.

Introduction

This compound (CAS: 21964-44-3) is an unsaturated fatty alcohol with the molecular formula C₉H₁₈O. It is a colorless liquid with a distinct earthy, mushroom-like aroma, which has led to its use as a flavoring and fragrance agent.[1] Beyond its sensory properties, preliminary studies and its presence in biologically active essential oils suggest a range of potential pharmacological and physiological effects. Research indicates that this compound may possess antimicrobial and insecticidal properties.[2] Its primary interaction with biological systems is believed to occur through olfactory receptors, initiating a cascade of signaling events. However, a detailed understanding of its mechanisms of action and a comprehensive quantitative assessment of its biological activities are not yet fully elucidated in publicly available literature.[3] This guide aims to consolidate the existing knowledge and provide a framework for future investigation into the therapeutic and developmental potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its bioavailability, formulation, and interaction with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 21964-44-3 | [1] |

| Appearance | Colorless liquid | [4] |

| Odor | Earthy, oily, creamy, green, mushroom | [4] |

| Boiling Point | 195.0 °C at 760 mm Hg | [1] |

| Flash Point | 182.00 °F (83.33 °C) | [4] |

| Specific Gravity | 0.835 - 0.845 @ 25.00 °C | [4] |

| Refractive Index | 1.438 - 1.444 @ 20.00 °C | [4] |

Biological Activities

The biological activities of this compound are not yet extensively documented. However, based on available information and studies on analogous compounds, several key areas of activity can be identified.

Antimicrobial Activity

To provide a point of reference, Table 2 summarizes the antimicrobial activity of the structurally similar compound, 1-octen-3-ol. It is plausible that this compound exhibits a similar, though not identical, spectrum of activity. The primary mechanism of action for such lipophilic alcohols is often attributed to the disruption of microbial cell membranes.[5]

Table 2: Antimicrobial Activity of 1-Octen-3-ol (as a proxy for this compound)

| Microorganism | Activity Type | Value | Reference |

| Gram-positive bacteria | MIC | 1.0 mg/mL | [5] |

| Gram-negative bacteria | MIC | 2.0 mg/mL | [5] |

| Fungi (general) | Complete Inhibitory Concentration | 8.0 mg/mL | [5] |

| Fungal Spores | Complete Inhibitory Concentration | 2.0 mg/mL | [5] |

Note: These values are for 1-octen-3-ol and should be considered indicative pending specific studies on this compound.

Insecticidal Activity

This compound has been identified as a volatile constituent of essential oils with demonstrated insecticidal properties.[2] However, specific quantitative data, such as LC₅₀ (lethal concentration, 50%) or LD₅₀ (lethal dose, 50%), for pure this compound against various insect species are not available in the reviewed literature. The insecticidal action of volatile compounds is often mediated through fumigant effects, targeting the respiratory or nervous systems of insects.

Cytotoxicity

Direct cytotoxicity data for this compound is currently unavailable. However, studies on the analogous compound, 1-octen-3-ol, have demonstrated cytotoxic effects against human cell lines. This suggests that this compound may also possess cytotoxic properties that warrant investigation. Table 3 presents the IC₅₀ (half-maximal inhibitory concentration) values for 1-octen-3-ol against human embryonic stem cells.

Table 3: Cytotoxicity of 1-Octen-3-ol (as a proxy for this compound)

| Cell Line | Assay | IC₅₀ (ppm) | Reference |

| Human Embryonic Stem Cells (H1) | MTS Assay | 109 (racemic) | [6] |

| Human Embryonic Stem Cells (H1) | MTS Assay | 98 ((S)-(+)-enantiomer) | [6] |

| Human Embryonic Stem Cells (H1) | MTS Assay | 258 ((R)-(-)-enantiomer) | [6] |

Note: These values are for 1-octen-3-ol and are intended to guide future research on the potential cytotoxicity of this compound.

Olfactory Receptor Interaction and Signaling

As a prominent fragrance compound, the primary biological interaction of this compound in mammals is expected to be with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). The binding of an odorant like this compound to an OR is thought to initiate a conformational change in the receptor, leading to the activation of a G-protein (typically Gαolf). This triggers a downstream signaling cascade, primarily through the adenylyl cyclase pathway, resulting in the generation of cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron, which ultimately sends a signal to the brain.

While the specific ORs that bind to this compound have not been identified, the general olfactory signaling pathway provides a putative mechanism for its perception.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of the biological activities of this compound. The following sections provide methodologies for key assays, adapted from established protocols for volatile compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution for Volatile Compounds)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of volatile compounds like this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Solvent for this compound (e.g., DMSO, ethanol)

-

Positive control antibiotic/antifungal

-

Negative control (medium with solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using the appropriate growth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive control wells (microorganism with a known antimicrobial agent) and negative control wells (microorganism with the solvent used for this compound).

-

Seal the microtiter plates to prevent the evaporation of the volatile compound.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on a mammalian cell line.

Objective: To determine the IC₅₀ value of this compound, the concentration that reduces the viability of a cell culture by 50%.

Materials:

-

Human cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Solvent for this compound (e.g., DMSO)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.

-

Include control wells with cells treated with the solvent alone.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the solvent control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Insecticidal Activity (Vapor Phase Fumigation Assay)

This protocol is designed to evaluate the fumigant toxicity of this compound against insects.

Objective: To determine the LC₅₀ of this compound for a specific insect species.

Materials:

-

Glass jars or vials of a known volume

-

Test insects (e.g., fruit flies, stored product pests)

-

Filter paper discs

-

This compound

-

Solvent (e.g., acetone)

-

Micropipette

Procedure:

-

Prepare a range of concentrations of this compound in a volatile solvent like acetone.

-

Apply a specific volume of each dilution onto a filter paper disc.

-

Place the treated filter paper inside the glass jar, ensuring it does not come into direct contact with the insects.

-

Introduce a known number of insects into each jar.

-

Seal the jars to create a closed environment.

-

Include a control group with filter paper treated only with the solvent.

-

Maintain the jars at a controlled temperature and humidity.

-

Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours).

-

Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

-

Determine the LC₅₀ value using probit analysis.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological activity of this compound.

Putative Olfactory Signaling Pathway

This diagram illustrates the general signal transduction cascade initiated by the binding of an odorant, such as this compound, to an olfactory receptor.

Caption: Putative olfactory signaling pathway for this compound.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Potential Biological Activities

This diagram illustrates the interconnectedness of the potential biological activities of this compound, stemming from its chemical properties.

Caption: Interrelationship of potential biological activities of this compound.

Conclusion and Future Directions

This compound presents an intriguing profile as a volatile organic compound with potential biological activities beyond its established use in the flavor and fragrance industry. While current research is limited, the available evidence, supported by data from the analogous compound 1-octen-3-ol, suggests promising avenues for investigation into its antimicrobial, insecticidal, and cytotoxic properties. The primary interaction with mammalian systems is likely initiated through olfactory receptors, following a canonical GPCR signaling pathway.

To fully realize the potential of this compound in drug development and other applications, further research is critically needed. Future studies should focus on:

-

Quantitative Assessment: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi.

-

Insecticidal Spectrum: Evaluating the LC₅₀ and LD₅₀ of this compound against a variety of insect pests.

-

Cytotoxicity Profiling: Assessing the IC₅₀ values against a range of human cancer and non-cancer cell lines.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound for its antimicrobial, insecticidal, and cytotoxic effects.

-

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors that bind to this compound to better understand the nuances of its odor perception.

This technical guide provides a foundational resource to stimulate and guide these future research endeavors, which will be instrumental in unlocking the full biological and therapeutic potential of this compound.

References

- 1. This compound | C9H18O | CID 89560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 21964-44-3 [thegoodscentscompany.com]

- 5. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A model to evaluate the cytotoxicity of the fungal volatile organic compound 1-octen-3-ol in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 1-Nonen-3-ol: A Technical Guide for Researchers

Introduction

1-Nonen-3-ol (CAS No. 21964-44-3) is an unsaturated aliphatic secondary alcohol that is utilized as a flavoring and fragrance agent. It possesses an oily, creamy, and earthy mushroom-like aroma and taste. As a component in various consumer products, a thorough understanding of its toxicological profile is essential for researchers, scientists, and professionals in drug development and product safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including regulatory assessments, data on analogous compounds, and detailed descriptions of standard toxicological testing methodologies.

Regulatory Evaluation and Safety Assessment

The European Food Safety Authority (EFSA) has evaluated this compound as part of a group of saturated and unsaturated aliphatic secondary alcohols, ketones, and their esters (Flavouring Group Evaluation 07, Revision 5 - FGE.07Rev5). The expert panel concluded that this compound does not give rise to safety concerns at the estimated levels of dietary intake.[1] Furthermore, within this evaluation, this compound was not considered to have genotoxic potential.[1]

The safety assessment of flavoring agents like this compound often follows a structured procedure that integrates information on chemical structure, intake levels, metabolism, and toxicity data. This approach is designed to ensure consumer safety while minimizing animal testing.

Quantitative Toxicological Data

| Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity | Not available | Oral | Data not available | - |

| Acute Dermal Toxicity | Not available | Dermal | Data not available | - |

| Acute Inhalation Toxicity | Not available | Inhalation | Data not available | - |

| Genotoxicity | In vitro/In vivo | - | No genotoxic potential | [1] |

| Repeated Dose Toxicity | Not available | Oral | Data not available | - |

Read-Across Approach for Data-Poor Substances

In instances where toxicological data for a specific substance is limited, regulatory bodies and researchers may employ a "read-across" approach. This scientifically accepted method uses data from structurally and metabolically similar chemicals (analogs) to predict the toxicity of the substance .[2][3][4][5] For this compound, a suitable analog for read-across is 1-octen-3-ol, which has a similar chemical structure and is also an unsaturated secondary alcohol.

Toxicological Data for Analog Compound: 1-Octen-3-ol

The following table presents available quantitative toxicological data for 1-octen-3-ol (CAS No. 3391-86-4), which can be used to infer the potential toxicity of this compound.

| Endpoint | Test Species | Route of Administration | Value |

| Acute Oral Toxicity (LD50) | Rat | Oral | 340 mg/kg bw |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 3300 mg/kg bw |

| Acute Intravenous Toxicity (LD50) | Mouse | Intravenous | 56 mg/kg bw |

Data sourced from publicly available databases.

Predicted Metabolic Pathway

Unsaturated aliphatic alcohols like this compound are expected to be metabolized in the body through pathways common to other fatty alcohols.[6][7][8][9] The primary metabolic route involves oxidation of the alcohol group, potentially followed by further oxidation and conjugation to facilitate excretion.

References

- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 2. Workshop on read-across: role and guidance in chemical risk assessment | EFSA [efsa.europa.eu]

- 3. Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ECETOC helps improve and expand read-across techniques for chemical safety assessments - ECETOC [ecetoc.org]

- 5. rifm.org [rifm.org]

- 6. Degradation of aliphatic alcohols by human liver alcohol dehydrogenase: effect of ethanol and pharmacokinetic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 1-Nonen-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the allylic alcohol, 1-Nonen-3-ol. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Furthermore, detailed experimental protocols for acquiring such spectra are provided, offering a foundational understanding for researchers in the field.

Spectroscopic Data Summary

The following sections and tables summarize the key spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the vinylic protons, the proton on the carbon bearing the hydroxyl group, the aliphatic chain protons, and the terminal methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH=CH₂) | ~5.8 | ddd | ~17.0, 10.5, 6.5 |

| H-2a (CH=CH ₂) | ~5.2 | d | ~17.0 |

| H-2b (CH=CH ₂) | ~5.1 | d | ~10.5 |

| H-3 (CH-OH) | ~4.1 | q | ~6.5 |

| -OH | Variable | br s | - |

| H-4 (-CH₂-) | ~1.5 | m | - |

| H-5 to H-8 (-CH₂-)₄ | ~1.3 | m | - |

| H-9 (-CH₃) | ~0.9 | t | ~7.0 |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, solvent, and temperature. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, ddd = doublet of doublet of doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The approximate chemical shifts for each carbon atom are listed below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~114 |

| C-2 (=CH) | ~141 |

| C-3 (CH-OH) | ~73 |

| C-4 (-CH₂-) | ~37 |

| C-5 (-CH₂-) | ~25 |

| C-6 (-CH₂-) | ~32 |

| C-7 (-CH₂-) | ~23 |

| C-8 (-CH₂-) | ~14 |

| C-9 (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl and alkenyl functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3350 | O-H stretch (alcohol) | Strong, Broad |

| ~3080 | =C-H stretch (alkene) | Medium |

| ~2930, ~2860 | C-H stretch (alkane) | Strong |

| ~1645 | C=C stretch (alkene) | Medium |

| ~1465 | C-H bend (alkane) | Medium |

| ~1050 | C-O stretch (alcohol) | Strong |

| ~990, ~915 | =C-H bend (alkene, out-of-plane) | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is influenced by the presence of the hydroxyl group and the double bond.

| m/z | Relative Intensity (%) | Fragment Assignment (Proposed) |

| 142 | <5 | [M]⁺ (Molecular Ion) |

| 124 | ~10 | [M-H₂O]⁺ |

| 95 | ~20 | [M-H₂O-C₂H₅]⁺ |

| 85 | ~30 | [C₆H₁₃]⁺ (Hexyl cation) |

| 71 | ~40 | [C₅H₁₁]⁺ (Pentyl cation) |

| 57 | 100 | [C₄H₉]⁺ (Butyl cation) / [CH=CH-CHOH]⁺ |

| 43 | ~80 | [C₃H₇]⁺ (Propyl cation) |

| 29 | ~50 | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy